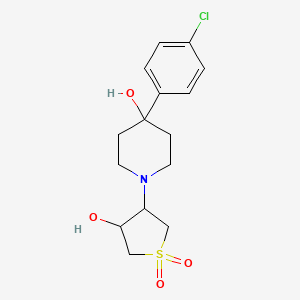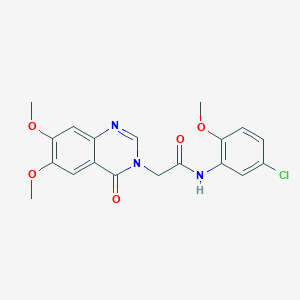![molecular formula C13H13N5OS B11001534 3-(1H-pyrrol-1-yl)-N-[5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B11001534.png)
3-(1H-pyrrol-1-yl)-N-[5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-PYRROL-1-YL)-N-[3-(2-THIENYL)-1H-1,2,4-TRIAZOL-5-YL]PROPANAMIDE is a complex organic compound that features a pyrrole ring, a thiophene ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-PYRROL-1-YL)-N-[3-(2-THIENYL)-1H-1,2,4-TRIAZOL-5-YL]PROPANAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as silver triflate and reagents like isocyanoacetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-PYRROL-1-YL)-N-[3-(2-THIENYL)-1H-1,2,4-TRIAZOL-5-YL]PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
3-(1H-PYRROL-1-YL)-N-[3-(2-THIENYL)-1H-1,2,4-TRIAZOL-5-YL]PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 3-(1H-PYRROL-1-YL)-N-[3-(2-THIENYL)-1H-1,2,4-TRIAZOL-5-YL]PROPANAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Similar in structure but with different substituents on the pyrrole and thiophene rings.
1-Phenyl-3-(1H-pyrrol-2-yl)-propenone: Shares the pyrrole ring but differs in the overall structure and functional groups.
Uniqueness
What sets 3-(1H-PYRROL-1-YL)-N-[3-(2-THIENYL)-1H-1,2,4-TRIAZOL-5-YL]PROPANAMIDE apart is its unique combination of pyrrole, thiophene, and triazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C13H13N5OS |
|---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
3-pyrrol-1-yl-N-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)propanamide |
InChI |
InChI=1S/C13H13N5OS/c19-11(5-8-18-6-1-2-7-18)14-13-15-12(16-17-13)10-4-3-9-20-10/h1-4,6-7,9H,5,8H2,(H2,14,15,16,17,19) |
InChI Key |
PTGGSXXYCRWOFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCC(=O)NC2=NNC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B11001465.png)
![3,4,5-trimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide](/img/structure/B11001470.png)

![Methyl 4-({[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}amino)benzoate](/img/structure/B11001477.png)
![Methyl 5-propyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11001481.png)
![ethyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11001499.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11001507.png)
![ethyl (2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11001512.png)
![methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B11001517.png)
![N-(1H-pyrazol-4-yl)-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11001518.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-{[4-oxo-6-(piperidin-1-ylmethyl)-4H-pyran-3-yl]oxy}acetamide](/img/structure/B11001525.png)
![4-phenyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11001530.png)
